molecular formula C32H38N6O6 B12711879 8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid CAS No. 90749-37-4

8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid

Cat. No.: B12711879
CAS No.: 90749-37-4
M. Wt: 602.7 g/mol
InChI Key: WAYPLTIPTDAZAG-WLHGVMLRSA-N
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Description

8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid is a complex organic compound with a molecular formula of C32H38N6O6 and a molecular weight of 602.681 g/mol . This compound is known for its unique structure, which includes a benzhydrylpiperazine moiety linked to a trimethylpurine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid involves multiple steps. One common method includes the reaction of 1,3,7-trimethylxanthine with 3-(4-benzhydrylpiperazin-1-yl)propyl chloride under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could lead to alcohols or amines .

Mechanism of Action

The mechanism of action of 8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like angiotensin-converting enzyme (ACE) by binding to the active site and preventing substrate access . This inhibition can lead to a decrease in blood pressure and other physiological effects .

Properties

CAS No.

90749-37-4

Molecular Formula

C32H38N6O6

Molecular Weight

602.7 g/mol

IUPAC Name

8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid

InChI

InChI=1S/C28H34N6O2.C4H4O4/c1-30-23(29-26-25(30)27(35)32(3)28(36)31(26)2)15-10-16-33-17-19-34(20-18-33)24(21-11-6-4-7-12-21)22-13-8-5-9-14-22;5-3(6)1-2-4(7)8/h4-9,11-14,24H,10,15-20H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

WAYPLTIPTDAZAG-WLHGVMLRSA-N

Isomeric SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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